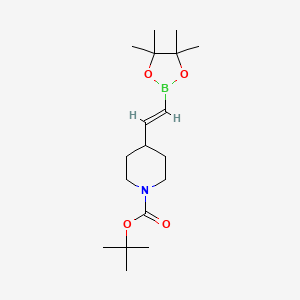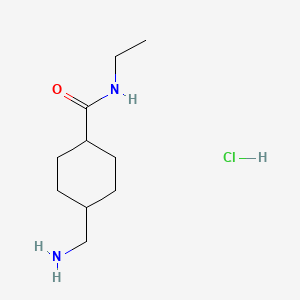
C-(1-Methyl-azetidin-3-yl)-methylamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“C-(1-Methyl-azetidin-3-yl)-methylamine dihydrochloride” is a compound that is related to Azetidin-3-ylmethanol derivatives . These derivatives are used as CCR6 receptor modulators for the treatment or prevention of various diseases, conditions, or disorders . The predominant functions of chemokine receptors and their ligands are to induce leukocyte trafficking to-and-from lymphoid organs and tissues in the steady state, as well as in the context of an infection or inflammation .
Mechanism of Action
The mechanism of action of Azetidin-3-ylmethanol derivatives involves their use as CCR6 receptor modulators . Chemokine receptor 6 (CCR6) is a GPCR mainly expressed on effector CD4+ T helper cells, but is also present on B cells, CD8+ cytotoxic T cells, regulatory T cells (Treg), immature dendritic cells (DC) and type 3 innate lymphoid cells (ILC3) . CCR6 binds to the chemokine CCL20 . CCR6/CCL20 interactions dictate the humoral response in the intestinal mucosa and are required for lymphocyte homeostasis in the mucosa of the small intestine .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for C-(1-Methyl-azetidin-3-yl)-methylamine dihydrochloride involves the reaction of 1-methylazetidine-3-carboxylic acid with thionyl chloride to form 1-methylazetidine-3-carbonyl chloride. This intermediate is then reacted with methylamine to form the desired product, which is isolated as the dihydrochloride salt.", "Starting Materials": [ "1-methylazetidine-3-carboxylic acid", "thionyl chloride", "methylamine", "diethyl ether", "hydrochloric acid" ], "Reaction": [ "1. Dissolve 1-methylazetidine-3-carboxylic acid in diethyl ether.", "2. Add thionyl chloride dropwise to the solution while stirring at room temperature.", "3. Continue stirring for 2 hours at room temperature.", "4. Evaporate the solvent under reduced pressure to obtain 1-methylazetidine-3-carbonyl chloride as a yellow oil.", "5. Dissolve 1-methylazetidine-3-carbonyl chloride in diethyl ether.", "6. Add methylamine dropwise to the solution while stirring at room temperature.", "7. Continue stirring for 2 hours at room temperature.", "8. Add hydrochloric acid to the reaction mixture to form the dihydrochloride salt of the desired product.", "9. Filter the precipitated salt and wash with diethyl ether.", "10. Dry the product under vacuum to obtain C-(1-Methyl-azetidin-3-yl)-methylamine dihydrochloride as a white solid." ] } | |
CAS No. |
1803609-11-1 |
Molecular Formula |
C5H13ClN2 |
Molecular Weight |
136.62 g/mol |
IUPAC Name |
(1-methylazetidin-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C5H12N2.ClH/c1-7-3-5(2-6)4-7;/h5H,2-4,6H2,1H3;1H |
InChI Key |
QXQUNFFELDYRMD-UHFFFAOYSA-N |
SMILES |
CN1CC(C1)CN.Cl.Cl |
Canonical SMILES |
CN1CC(C1)CN.Cl |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl 6-bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1454789.png)
![3-{[2-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride](/img/structure/B1454790.png)

![2-((1-Methyl-2-phenyl-1H-indol-3-yl)diazenyl)benzo[d]thiazole](/img/structure/B1454792.png)





